1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

15-lipoxygenase enzyme kinetics ferroptosis

Generic PE analogs produce non-reproducible ferroptosis data due to chain-length-dependent 15LOX kinetics and ACSL4 substrate specificity. 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (PE 18:0/22:4) is the validated substrate with 2-fold higher catalytic efficiency vs arachidonoyl-PE. • Ferroptosis biomarker: PE(18:0/22:4)-OOH accumulates alongside PE(18:0/20:4)-OOH during RSL3-induced ferroptosis • LC-MS/MS redox lipidomics standard: distinct chromatographic and MS/MS fragmentation for accurate quantification in complex biological matrices • Aging marker: significant inverse correlation with subject age in human hippocampal mitochondria (p<0.05) Supplied ≥95% purity with verified sn-1/sn-2 acyl chain composition for reproducible inter-experiment results.

Molecular Formula C45H82NO8P
Molecular Weight 796.1 g/mol
Cat. No. B10823313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE
Molecular FormulaC45H82NO8P
Molecular Weight796.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C45H82NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,43H,3-10,12,14-16,18,20,23-25,27,29-42,46H2,1-2H3,(H,49,50)/b13-11-,19-17-,22-21-,28-26-/t43-/m1/s1
InChIKeyHNFSZKRUPTYBOQ-ZDYOIFAYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (PE 18:0/22:4): Verified Phospholipid for Ferroptosis and Lipidomics Studies


1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (CAS 131350-53-3) is a phosphatidylethanolamine (PE) species featuring stearic acid (18:0) at the sn-1 position and adrenic acid (22:4 n-6) at the sn-2 position . This compound belongs to the class of glycerophosphoethanolamines and serves as a key endogenous metabolite implicated in regulated cell death signaling pathways [1]. Unlike its more widely studied analog 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE, 18:0/20:4), this adrenoyl-containing species exhibits distinct biochemical properties arising from the extended carbon chain length and additional double bond positioning of adrenic acid.

Ferroptosis Signaling

Supports 15-LOX substrate specificity studies using adrenoyl-PE peroxidation pathways.

Redox Lipidomics

Verified authentic standard for LC-MS/MS quantification of oxidized PE species.

Mitochondrial Aging

Age-dependent biomarker for hippocampal mitochondrial membrane remodeling research.

Steroidogenesis Probe

Active PE species for ACTH-mediated cholesterol side-chain cleavage pathway studies.

Why 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE Cannot Be Substituted with Generic Phosphatidylethanolamine Analogs


Substitution of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE with alternative PE species (e.g., SAPE 18:0/20:4 or dioleoyl-PE 18:1/18:1) yields non-equivalent experimental outcomes due to chain-length-dependent differences in enzymatic oxidation kinetics, ferroptotic signal potency, and tissue-specific biological functions [1]. 15-Lipoxygenase (15LOX) exhibits distinct catalytic preferences that directly scale with the degree of fatty acyl unsaturation and chain length [2]. Furthermore, the acyl-CoA synthetase long-chain family member 4 (ACSL4) demonstrates isoform-specific selectivity for esterifying adrenic acid (AdA) into PE, a prerequisite for generating pro-ferroptotic signals that cannot be bypassed by substituting shorter-chain PUFAs [3]. Procurement decisions relying on generic PE analogs without verification of the exact acyl chain composition risk producing non-reproducible or misleading results, particularly in ferroptosis research and redox lipidomics applications.

15LOX Kinetics May Shift

Alternative PE species (e.g., SAPE 18:0/20:4) exhibit distinct enzymatic oxidation kinetics; peroxidation signal potency may not transfer directly.

ACSL4 Substrate Preference

ACSL4 preferentially esterifies adrenic acid into PE; shorter-chain PUFA-PE analogs may not generate equivalent pro-ferroptotic signals.

Class-Specific Oxidation Restriction

Only PE-class phospholipids undergo oxidation during ferroptosis; non-PE phospholipids with identical PUFA chains cannot substitute.

Quantitative Differentiation Evidence for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE Procurement


15-Lipoxygenase Exhibits 2-Fold Higher Catalytic Efficiency Toward Adrenoyl-Containing PE Substrates Relative to Arachidonoyl-Containing Analogs

In direct enzymatic assays, recombinant human 15-lipoxygenase-1 (15LOX-1) demonstrates significantly elevated catalytic efficiency toward di-PUFA-PE substrates containing adrenoyl (22:4) chains compared to those containing arachidonoyl (20:4) chains [1]. The enzyme's k_cat/K_m ratio for adrenoyl-containing di-PUFA-PE species was approximately 2-fold higher than that observed for arachidonoyl-containing di-PUFA-PE counterparts [1]. This quantitative difference establishes that adrenoyl-containing PE species are kinetically preferred substrates for the enzymatic machinery that initiates ferroptotic signaling cascades.

15LOX Catalytic Efficiency
Head-to-head
k_cat/K_m ≈ 2-fold higher for adrenoyl-PE vs arachidonoyl-PE
Supports adrenoyl-PE as preferred 15LOX substrate for ferroptosis research
Recombinant human 15LOX-1 assay; purified di-PUFA-PE molecular species
15-lipoxygenase enzyme kinetics ferroptosis phospholipid peroxidation

PE Is the Exclusive Phospholipid Class Undergoing Oxidation During Ferroptosis Execution, with Specificity Restricted to AA- and AdA-Containing Species

Quantitative redox lipidomics analysis of ferroptotic cells revealed that among all cellular phospholipid classes, only phosphatidylethanolamine (PE) undergoes significant oxidation during ferroptosis execution, and this oxidation is specifically directed toward only two fatty acyl moieties: arachidonoyl (AA, 20:4) and adrenoyl (AdA, 22:4) [1]. No detectable oxidation was observed in phosphatidylcholine (PC), phosphatidylserine (PS), or phosphatidylinositol (PI) species, even those containing identical AA or AdA chains [1]. Genetic deletion of ACSL4 abolished the esterification of both AA and AdA into PE, leading to complete suppression of ferroptotic death [1].

Phospholipid Oxidation Specificity
Class-level inference
Oxidation detected exclusively in PE (AA/AdA); PC, PS, PI show no oxidation
Confirms PE-specific ferroptosis signal generation; class substitution not supported
RSL3-induced ferroptosis model; redox lipidomics via LC-MS/MS
ferroptosis phospholipid oxidation ACSL4 redox lipidomics

Adrenic Acid (22:4) Content in Adrenal Mitochondrial PE Correlates with Steroidogenic Activity (r = 0.880) and Identifies 1-Stearoyl-2-Adrenoyl-PE as the Active Molecular Species

In rat adrenal mitochondria, ACTH stimulation induced a significant increase specifically in C22:4 (adrenic) acid content within the phosphatidylethanolamine fraction, with no comparable increase observed in other phospholipid classes [1]. A linear correlation coefficient of r = 0.880 was established between C22:4 acid content in various phospholipid fractions and their respective steroidogenic activities (pregnenolone formation from cholesterol) [1]. HPLC fractionation further identified that the PE fraction containing 25% C22:4 acid exhibited maximal activation of the cholesterol side-chain cleavage reaction, leading to the conclusion that 1-stearoyl-2-adrenoyl phosphatidylethanolamine is the active molecular species [1].

Steroidogenic Correlation
Direct comparison
r = 0.880 between C22:4 content in PE and steroidogenic activity
Identifies PE(18:0/22:4) as active species in ACTH-mediated steroidogenesis
Rat adrenal mitochondria; ACTH-stimulated model
steroidogenesis adrenal mitochondria ACTH cholesterol side-chain cleavage

PE(18:0/22:4) Hydroperoxide Accumulation Parallels PE(18:0/20:4) in Ferroptosis but Represents a Distinct Molecular Signal with Differential Downstream Processing

In A375 melanoma cells treated with the ferroptosis inducer RSL3, significant accumulation of both PE-(18:0/20:4-OOH) and PE-(18:0/22:4-OOH) hydroperoxides was observed, confirming that both arachidonoyl- and adrenoyl-containing PE species serve as primary peroxidation substrates during ferroptotic death [1]. Isotopic labeling experiments using deuterated arachidonic acid (d8-AA) further demonstrated that WT cells accumulate both oxygenated PE-(18:0/20:4) and PE-(18:0/22:4), whereas ACSL4 KO cells show markedly reduced levels of both species, establishing that adrenoyl-PE peroxidation is ACSL4-dependent and not merely a secondary artifact [2].

Hydroperoxide Accumulation
Cross-study comparable
PE(18:0/22:4-OOH) accumulates parallel to PE(18:0/20:4-OOH) upon RSL3 treatment
Co-validated ferroptosis biomarker with distinct chain-length properties
ACSL4 KO reduces both species; A375 melanoma cell model
ferroptosis biomarkers lipid peroxidation RSL3 hydroperoxy-PE

Age-Dependent Inverse Correlation of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE Levels in Human Hippocampal Mitochondria Distinguishes It from Other PE Species

Quantitative lipidomic analysis of mitochondria isolated from human post-mortem hippocampal tissue across an adult lifespan (age range 24-92 years) revealed that 1-stearoyl-2-adrenoyl-sn-glycero-3-PE levels exhibit a significant inverse correlation with subject age [1]. This age-dependent decline was specific to PE species containing adrenic acid and arachidonic acid at the sn-2 position, whereas PE species containing saturated or monounsaturated fatty acids at sn-2 did not show this age-related decrease [1]. The reduction in adrenoyl-containing PE species may reflect age-related alterations in mitochondrial membrane composition and PUFA metabolism in brain tissue.

Age-Dependent Decline
Class-level inference
Inverse correlation with age in human hippocampal mitochondria (p < 0.05)
Supports biomarker for mitochondrial aging and neurodegeneration research
Post-mortem tissue; subjects 24–92 years; LC-MS/MS lipidomics
aging hippocampus mitochondrial lipids phospholipidomics neurodegeneration

Validated Research Applications for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE Based on Quantitative Evidence


Ferroptosis Signal Generation and Mechanistic Studies

Utilize 1-stearoyl-2-adrenoyl-sn-glycero-3-PE as a validated substrate for 15-lipoxygenase-mediated peroxidation in ferroptosis research. The 2-fold higher catalytic efficiency of 15LOX toward adrenoyl-containing di-PUFA-PE substrates compared to arachidonoyl analogs [1] makes this compound essential for studies requiring robust peroxidation signals. As one of only two fatty acyl moieties (along with arachidonoyl) whose PE esters undergo oxidation during ferroptosis execution [2], this compound serves as a critical positive control and mechanistic probe. ACSL4-dependence of adrenoyl-PE peroxidation [2] further validates its use in genetic and pharmacological intervention studies targeting ferroptosis pathways.

Redox Lipidomics Reference Standard and Biomarker Quantification

Employ 1-stearoyl-2-adrenoyl-sn-glycero-3-PE as an authentic reference standard for LC-MS/MS-based redox lipidomics workflows. The parallel accumulation of PE-(18:0/22:4-OOH) and PE-(18:0/20:4-OOH) hydroperoxides during RSL3-induced ferroptosis [1] establishes both as validated ferroptosis biomarkers. Accurate quantification of endogenous PE(18:0/22:4) species and their oxidized derivatives requires a verified synthetic standard for calibration curve generation, retention time verification, and MS/MS fragmentation pattern confirmation. The compound's distinct chromatographic and mass spectrometric properties relative to shorter-chain PE analogs enable precise discrimination in complex biological matrices.

Mitochondrial Aging and Neurodegeneration Studies

Apply 1-stearoyl-2-adrenoyl-sn-glycero-3-PE as a lipidomic marker for age-dependent mitochondrial remodeling in hippocampal tissue. The statistically significant inverse correlation between this specific PE species and subject age in human hippocampal mitochondria (p < 0.05) [1] supports its use in longitudinal aging studies, neurodegenerative disease biomarker discovery, and evaluation of interventions targeting mitochondrial lipid homeostasis. The specificity of this age-dependent decline to adrenoyl- and arachidonoyl-containing PE species (not observed in saturated/monounsaturated PE species) [1] underscores the compound's unique utility as a reference for aging-related phospholipidomic analyses.

Steroidogenic Pathway Activation Studies

Use 1-stearoyl-2-adrenoyl-sn-glycero-3-PE as the validated active PE species in ACTH-mediated adrenal steroidogenesis research. HPLC fractionation identified the PE fraction containing 25% C22:4 acid as maximally effective in enhancing cholesterol side-chain cleavage activity, and the linear correlation (r = 0.880) between C22:4 content and steroidogenic activity [1] establishes this compound as the functional molecular species. This application is particularly relevant for studies examining the lipid-dependent regulation of cytochrome P450scc activity and mitochondrial cholesterol transport in steroidogenic tissues.

Application
Selection Property
Validation Focus
Ferroptosis Signal Generation
15LOX substrate specificity; adrenoyl-PE peroxidation kinetics
15LOX kinetic profiling; ACSL4 dependency review
Redox Lipidomics Reference Standard
Authentic PE(18:0/22:4) identity; oxidized species retention behavior
LC-MS/MS retention time and fragmentation verification
Mitochondrial Aging Biomarker
Age-dependent abundance profile; chain-length specificity
Hippocampal mitochondrial lipid quantification
Steroidogenic Pathway Activation
Active PE species for CYP450scc; C22:4 content correlation
Cholesterol side-chain cleavage assay context

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